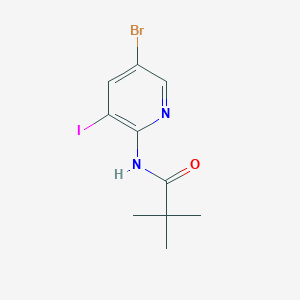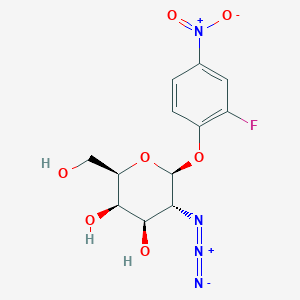
p-Nitro-o-fluoro-phenyl 2-Azide-2-deoxy-beta-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Nitro-o-fluoro-phenyl 2-Azide-2-deoxy-beta-D-galactopyranoside: is a biochemical compound used primarily in proteomics research. It is an azido conjugate of beta-D-galactopyranoside, with the molecular formula C12H13FN4O7 . This compound is notable for its unique structure, which includes a nitro group, a fluoro group, and an azide group attached to a galactopyranoside moiety.
Preparation Methods
The synthesis of p-Nitro-o-fluoro-phenyl 2-Azide-2-deoxy-beta-D-galactopyranoside involves several steps. The starting material is typically a galactopyranoside derivative, which undergoes a series of chemical reactions to introduce the nitro, fluoro, and azide groups. The reaction conditions often include the use of specific reagents and catalysts to ensure the desired modifications are achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
p-Nitro-o-fluoro-phenyl 2-Azide-2-deoxy-beta-D-galactopyranoside can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the galactopyranoside moiety. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate.
Scientific Research Applications
p-Nitro-o-fluoro-phenyl 2-Azide-2-deoxy-beta-D-galactopyranoside has several applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of carbohydrate-protein interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of p-Nitro-o-fluoro-phenyl 2-Azide-2-deoxy-beta-D-galactopyranoside involves its ability to interact with specific molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies. The nitro and fluoro groups can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
p-Nitro-o-fluoro-phenyl 2-Azide-2-deoxy-beta-D-galactopyranoside can be compared with other azido-galactopyranoside derivatives, such as:
p-Nitrophenyl 2-Azide-2-deoxy-beta-D-galactopyranoside: Lacks the fluoro group, which can affect its reactivity and applications.
o-Fluoro-phenyl 2-Azide-2-deoxy-beta-D-galactopyranoside: Lacks the nitro group, which can influence its chemical properties.
2-Azido-2-deoxy-beta-D-galactopyranoside: Lacks both the nitro and fluoro groups, making it less versatile in certain applications.
This compound is unique due to the presence of all three functional groups, which enhance its utility in various research and industrial applications.
Properties
Molecular Formula |
C12H13FN4O7 |
|---|---|
Molecular Weight |
344.25 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6S)-5-azido-6-(2-fluoro-4-nitrophenoxy)-2-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C12H13FN4O7/c13-6-3-5(17(21)22)1-2-7(6)23-12-9(15-16-14)11(20)10(19)8(4-18)24-12/h1-3,8-12,18-20H,4H2/t8-,9-,10+,11-,12-/m1/s1 |
InChI Key |
VGSOOKDSKZDDNJ-RMPHRYRLSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N=[N+]=[N-] |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)OC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-6-Bromo-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13843251.png)
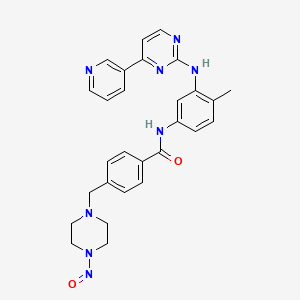
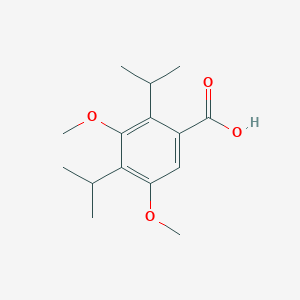
![3-Chloro-1,2-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B13843280.png)
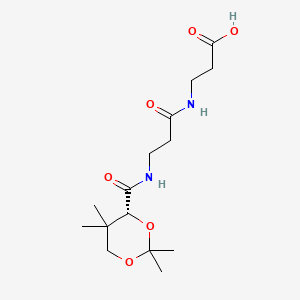
![3-[(6-Propyldecyl)oxy]propan-1-amine](/img/structure/B13843297.png)
![6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13843301.png)

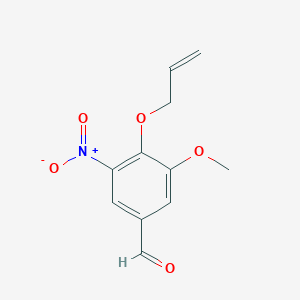
![5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxy-uridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13843311.png)


![7-[(4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13843326.png)
